

KRN633 tumor xenograft model validation

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Compound Focus: KRN-633

CAS No.: 286370-15-8

Cat. No.: S548155

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Pharmacological Profile of KRN633

The table below summarizes the key biochemical and cellular characteristics of KRN633 from search results:

Property	Description
Mechanism of Action	ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases [1] [2] [3].
Selectivity	Selective for VEGFR-1, VEGFR-2 (KDR), and VEGFR-3 [1] [2].
IC ₅₀ (Cell-Free)	VEGFR1: 170 nM; VEGFR2: 160 nM; VEGFR3: 125 nM [2] [3].
IC ₅₀ (Cellular)	Inhibits VEGF-induced VEGFR-2 phosphorylation in HUVECs: 1.16 nM [1].
In Vitro Anti-Angiogenic Effect	Inhibits VEGF-driven HUVEC proliferation (IC ₅₀ : 14.9 nM) and capillary tube formation [1] [2].

In Vivo Validation in Xenograft Models

KRN633 has been validated in multiple xenograft models. Key findings and common experimental protocols are summarized below.

Aspect	Experimental Details
Animal Models	Athymic mice and rats (BALB/cA Jcl-nu) [1] [2].
Cancer Cell Lines	Lung (A549), colon (Ls174T, HT29), prostate (DU145, LNCaP, PC-3) [1] [2].
Dosing & Administration	Oral administration (p.o.), typically 10-100 mg/kg, once or twice daily [1] [2] [4].

| **Key Efficacy Findings** | • Dosedependently inhibited tumor growth across different cancer types [1]. • Caused regression of some well-established tumors [1]. • Histological analysis revealed reduced microvessel density and decreased vascular permeability in tumors [1]. || **Tolerability** | Well tolerated with no significant body weight loss or adverse effects on general health [1]. |

Formulation Improvement and Therapeutic Window

A solid dispersion technique was developed to overcome KRN633's poor water solubility [4]. This formulation:

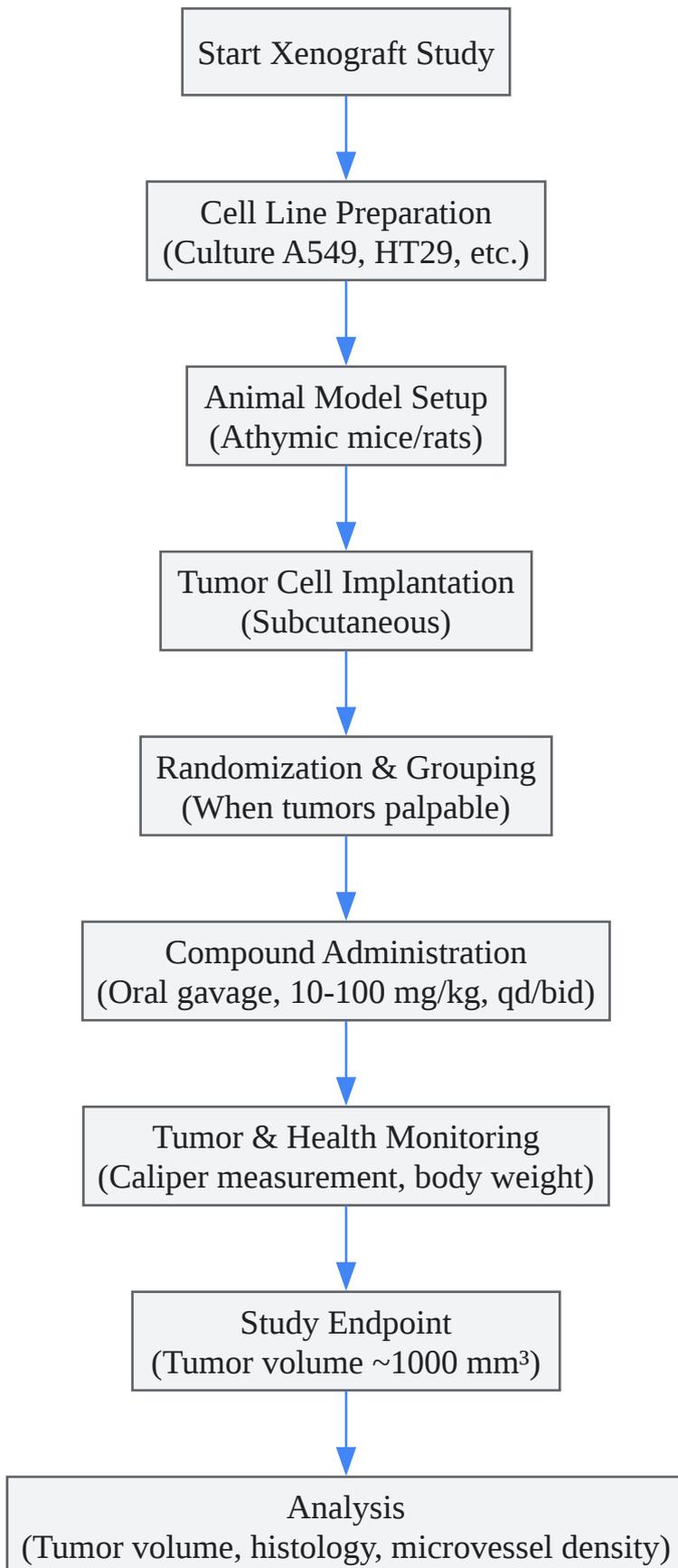
- **Improved Bioavailability:** ~7.5-fold increase in rats [4].
- **Enhanced Efficacy:** Achieved similar tumor growth inhibition with **10- to 25-fold lower doses** compared to the crystalline form [4].
- **Identified Therapeutic Window:** A dose-finding study using the solid dispersion form revealed a range of doses with significant antitumor activity but without causing weight loss or elevating urinary protein levels [4].

A Note on a Paradoxical Effect

One study using a zebrafish embryonic xenograft model reported a critical paradoxical effect: while VEGFR inhibitors like KRN633 blocked tumor vascularization and growth, they also enhanced neutrophil migration, which in turn promoted **tumor invasion and micrometastasis** [5]. This suggests that the therapeutic outcome of VEGFR inhibition may be complex and context-dependent.

Experimental Protocol Summary

For a typical in vivo efficacy study, the general workflow is as follows. The diagram below outlines the key stages of establishing and evaluating a KRN633 xenograft model.



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Current Research Status and Next Steps

The provided data validates KRN633 as a potent and selective VEGFR inhibitor in preclinical xenograft models. However, the most recent specific study on its efficacy is from 2006 [4], and its current development status for human use is unclear from the search results.

To build a comprehensive comparison guide, you might consider:

- **Investigating Clinical Status:** Determine if KRN633 progressed to clinical trials and its current development status.
- **Expanding Comparator List:** Research the in vitro and in vivo data for other common VEGFR inhibitors (e.g., Sunitinib, Sorafenib, Axitinib) using recent literature.
- **Exploring PDX Models:** Consider using Patient-Derived Xenograft (PDX) models, which are recognized as more faithful representations of human tumors than traditional cell-line models [6] [7] [8].

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